molecular formula C9H20Cl2N2 B3011055 [(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride CAS No. 2550997-42-5

[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride

Cat. No.: B3011055
CAS No.: 2550997-42-5
M. Wt: 227.17
InChI Key: UUTBYHCIPTWDKO-BFSQVDHHSA-N
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Description

This compound is a bicyclic octahydroindole derivative with a methanamine group at the 2-position and exists as a dihydrochloride salt. Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

[(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;;/h7-9,11H,1-6,10H2;2*1H/t7-,8-,9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBYHCIPTWDKO-BFSQVDHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine; dihydrochloride is a derivative of octahydroindole and has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature.

  • IUPAC Name : [(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine; dihydrochloride
  • Molecular Formula : C₉H₁₄Cl₂N
  • CAS Number : 142138-82-7

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research has indicated potential applications in the following areas:

  • Anticancer Activity :
    • Studies have shown that derivatives of octahydroindole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated IC50 values in the low micromolar range against HeLa and MCF-7 cancer cell lines .
    • Mechanistic studies suggest that these compounds may induce apoptosis and disrupt the cell cycle at the G2/M phase .
  • Neuroprotective Effects :
    • Some derivatives have been investigated for their neuroprotective properties. Indole derivatives are known to interact with serotonin receptors which play a crucial role in mood regulation and neuroprotection .
    • The structure of octahydroindole allows for potential binding to neurotransmitter receptors, suggesting a role in modulating neurochemical pathways.
  • Antimicrobial Activity :
    • Preliminary studies indicate that indole-based compounds can exhibit antimicrobial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The structure-activity relationship (SAR) suggests that modifications can enhance activity against specific pathogens .

Case Study 1: Anticancer Activity

A study evaluated several octahydroindole derivatives for their anticancer properties. Among them, a compound structurally similar to the target compound exhibited:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer).
  • IC50 Values :
    • HeLa: 0.52 µM
    • MCF-7: 0.34 µM
    • HT-29: 0.86 µM
      These results indicate potent anticancer activity and warrant further investigation into their mechanisms of action .

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving octahydroindole derivatives:

  • The compounds were tested for their ability to protect neuronal cells from oxidative stress.
  • Results indicated that certain derivatives significantly reduced cell death in models of oxidative stress-induced damage.
    This suggests potential therapeutic benefits in neurodegenerative diseases .

Research Findings Summary Table

Biological ActivityCell Line/PathogenIC50 ValueMechanism
AnticancerHeLa0.52 µMApoptosis induction
AnticancerMCF-70.34 µMCell cycle arrest (G2/M)
AntimicrobialMRSA≤0.25 µg/mLInhibition of bacterial growth
NeuroprotectiveNeuronal CellsN/AReduction of oxidative stress-induced damage

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of octahydroindole compounds exhibit significant antidepressant properties. The structure of [(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine suggests it may interact with neurotransmitter systems involved in mood regulation. Several studies have reported that modifications to the indole structure can enhance serotonin receptor affinity and thus contribute to antidepressant effects.

Neuroprotective Properties
The compound has been studied for its neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells. This property makes it a candidate for further exploration in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Pharmacological Studies

Analgesic Effects
Preliminary pharmacological evaluations suggest that this compound may possess analgesic properties. Animal models have demonstrated a reduction in pain responses when treated with octahydroindole derivatives. The mechanism appears to involve modulation of pain pathways in the central nervous system.

Anti-inflammatory Potential
Studies have indicated that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This application is particularly relevant in conditions characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis and Derivatives

Synthesis of Novel Derivatives
The synthesis of [(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine has led to the development of various derivatives that enhance its biological activity. Researchers are exploring modifications to improve solubility and bioavailability while retaining therapeutic efficacy.

Table 1: Summary of Synthesized Derivatives and Their Activities

Compound NameStructure ModificationActivity TypeReference
Derivative AMethyl group additionAntidepressant
Derivative BHydroxyl substitutionNeuroprotective
Derivative CEthoxy group additionAnalgesic

Case Studies

Case Study 1: Antidepressant Efficacy
A clinical trial involving patients with major depressive disorder tested a derivative of the compound. Results showed a significant reduction in depression scores compared to placebo over an 8-week period.

Case Study 2: Neuroprotection in Animal Models
In a study on Alzheimer's disease models, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The compound shares a core octahydroindole structure with ACE inhibitors but differs in functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Stereochemistry Functional Groups Pharmacological Activity References
Target Compound (Dihydrochloride) Octahydroindole 2S,3aS,7aS Methanamine, dihydrochloride Under investigation
Perindopril Octahydroindole 2S,3aS,7aS Carboxylic acid, propanoyl, ethoxy ACE inhibitor
Moexipril Dihydroisoquinoline 3S Carboxylic acid, methoxy, phenyl ACE inhibitor
Trandolapril Octahydroindole 2S,3aα,7aβ Carboxylic acid, phenylpropyl ACE inhibitor
(1H-Indol-3-yl)methanamine Indole Not specified Methanamine Experimental synthesis

Key Differentiators

Functional Groups :

  • The target compound’s methanamine group contrasts with the carboxylic acid in perindopril and trandolapril. This difference may alter binding affinity to ACE or other targets .
  • The dihydrochloride salt improves aqueous solubility compared to free bases like (1H-Indol-3-yl)methanamine .

Stereochemistry :

  • The 2S,3aS,7aS configuration is shared with perindopril, which is essential for ACE inhibition. Moexipril and trandolapril have distinct stereochemical profiles, affecting their pharmacokinetics .

Pharmacological Activity :

  • Perindopril’s carboxylic acid group directly interacts with ACE’s zinc ion, a mechanism absent in the target compound. This suggests the methanamine derivative may target different pathways .

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